alpha-Tocopherol phosphate disodium salt

Description

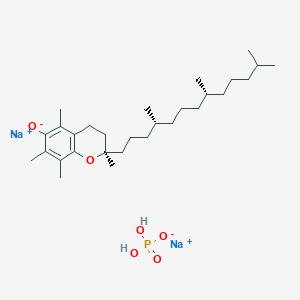

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

disodium;dihydrogen phosphate;(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2.2Na.H3O4P/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29;;;1-5(2,3)4/h20-22,30H,9-19H2,1-8H3;;;(H3,1,2,3,4)/q;2*+1;/p-2/t21-,22-,29-;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNSAZAABCQIFP-TXSQEWSBSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1[O-])C)C.OP(=O)(O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51Na2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50920047 |

Source

|

| Record name | Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90940-45-7 |

Source

|

| Record name | EINECS 292-690-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090940457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dihydrogen phosphate 2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-olate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50920047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium dihydrogen phosphate [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Alpha-Tocopherol Phosphate Disodium Salt (TPNa)

Physicochemical Profile, Bioactive Mechanisms, and Experimental Protocols[1]

Executive Summary

Alpha-Tocopherol Phosphate Disodium Salt (TPNa) represents a paradigm shift in Vitamin E delivery. Unlike conventional alpha-tocopherol (hydrophobic, oxidatively unstable) or alpha-tocopherol acetate (stable but biologically inactive until hydrolyzed), TPNa is a water-soluble, amphipathic pro-drug with intrinsic bioactive properties. This guide delineates its chemical stability, unique signaling mechanisms (CD36 downregulation, ceramide upregulation), and validated protocols for its analysis and application in dermatological and therapeutic systems.

Part 1: Molecular Identity & Physicochemical Properties

TPNa overcomes the primary limitation of Vitamin E: solubility. While alpha-tocopherol requires surfactants or oil phases for formulation, TPNa dissolves directly in aqueous media, forming nano-aggregates that enhance penetration into the stratum corneum and cellular membranes.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Chemical Name | alpha-Tocopherol Phosphate Disodium Salt | Often abbreviated as TPNa or Vitamin E Phosphate. |

| CAS Number | 60934-46-5 | Distinct from alpha-tocopherol (59-02-9). |

| Molecular Formula | C₂₉H₄₉O₅PNa₂ | Divalent sodium salt ensures water solubility. |

| Molecular Weight | 554.65 g/mol | Heavier than alpha-tocopherol (430.71 g/mol ) due to the phosphate group. |

| Solubility | Water: > 20 mg/mL (pH dependent) | Forms clear micellar solutions; critical aggregation constant (CAC) ~4.2 mM. |

| pH Stability | Stable at pH 6.0 – 9.0 | Hydrolysis to alpha-tocopherol occurs rapidly only in the presence of phosphatases or strong acid/heat. |

| Oxidative Stability | High | Phosphate group protects the phenolic hydroxyl, preventing premature oxidation (browning). |

Part 2: Mechanistic Pharmacology

TPNa operates via a dual-action mechanism:

-

Pro-Drug Conversion: Enzymatic hydrolysis by cellular phosphatases releases free alpha-tocopherol, providing time-released antioxidant protection.

-

Intrinsic Signaling: The intact phosphate molecule acts as a specific ligand for scavenger receptors and gene transcription factors, distinct from the free vitamin.

Core Signaling Pathways

-

Skin Barrier Reinforcement: TPNa upregulates Serine Palmitoyltransferase (SPT) , the rate-limiting enzyme in ceramide synthesis, and differentiation markers like Involucrin and Transglutaminase-1 .

-

Anti-Atherogenic/Anti-Inflammatory: TPNa downregulates CD36 (Scavenger Receptor B), reducing the uptake of oxidized LDL (oxLDL) into macrophages and preventing foam cell formation. This activity is more potent than that of alpha-tocopherol.

Visualization: TPNa Signaling Architecture

Figure 1: Dual-pathway mechanism of TPNa showing conversion to antioxidant Vitamin E and direct receptor modulation for barrier repair and anti-inflammation.

Part 3: Analytical & Experimental Methodologies[1][2][3][4][5]

Protocol A: HPLC Quantification of TPNa (Quality Control)

Purpose: To quantify the intact phosphate salt in raw material or formulations without hydrolysis. Note: Standard Vitamin E methods (Hexane extraction) will fail as TPNa remains in the aqueous phase.

-

Sample Preparation:

-

Dissolve 10 mg TPNa in 10 mL of 50:50 Methanol:Water .

-

Filter through a 0.45 µm PTFE filter.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic 90% Methanol / 10% Phosphate Buffer (20 mM, pH 3.5). The acidic buffer suppresses ionization of the phosphate group, improving retention on C18.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 286 nm (Characteristic absorption of the phosphate ester).

-

-

Validation:

-

Retention time for TPNa will be significantly shorter (more polar) than alpha-tocopherol.

-

Linearity range: 10 – 200 µg/mL.

-

Protocol B: Biological Activity – Intracellular ROS Scavenging

Purpose: To verify the conversion of TPNa to active alpha-tocopherol in living cells.

-

Cell Seeding: Seed Human Dermal Fibroblasts (HDFa) at 5,000 cells/well in a 96-well plate.

-

Treatment:

-

Treat cells with TPNa (10 µM – 100 µM) dissolved directly in culture media.

-

Control: Alpha-tocopherol (dissolved in ethanol, final ethanol < 0.1%).

-

Incubate for 24 hours to allow cellular uptake and phosphatase conversion.

-

-

Stress Induction:

-

Wash cells with PBS.

-

Add 50 µM DCFH-DA (fluorescent ROS probe) for 30 mins.

-

Wash and expose cells to UVA irradiation (5 J/cm²) or H₂O₂ (100 µM).

-

-

Readout: Measure fluorescence (Ex 485 nm / Em 535 nm). TPNa treated cells should show reduced fluorescence comparable to or better than alpha-tocopherol due to superior uptake efficiency.

Part 4: Therapeutic & Cosmetic Applications[6][7]

1. Dermatological Barrier Repair

TPNa is superior to acetate derivatives for barrier repair.

-

Mechanism: It acts as a gene signal for keratinocyte differentiation.

-

Data: Studies show a 2-fold increase in ceramide levels and significant upregulation of involucrin mRNA in keratinocytes treated with TPNa compared to controls.

-

Application: Eczema creams, post-procedure recovery balms, and anti-aging serums where "water-based" Vitamin E is required.

2. Antimicrobial & Biofilm Disruption

Recent findings indicate TPNa possesses antimicrobial properties distinct from the alcohol form.

-

Target: Staphylococcus aureus and Propionibacterium acnes.

-

Action: Disruption of bacterial biofilms via membrane perturbation.[1] The amphipathic nature allows it to penetrate the biofilm matrix more effectively than hydrophobic tocopherol.

3. Drug Delivery Systems

TPNa can serve as a co-emulsifier or stabilizer in liposomes. Its critical aggregation constant (CAC ~4.2 mM) allows it to form self-assembled nanostructures, encapsulating other hydrophobic drugs while providing antioxidant protection to the lipid carrier itself.

References

-

Nakayama, S., et al. (2012). Improvement by sodium dl-α-tocopheryl-6-O-phosphate treatment of moisture-retaining ability in stratum corneum through increased ceramide levels.[2] Bioorganic & Medicinal Chemistry Letters. [Link]

-

Rezk, B. M., et al. (2007). Alpha-tocopherol phosphate: a novel, natural form of vitamin E. Free Radical Biology and Medicine. [Link]

-

Muzzoli, M., et al. (2017). In vitro comparison between α-tocopheryl acetate and α-tocopheryl phosphate against bacteria responsible of prosthetic and joint infections.[1] BMC Microbiology. [Link]

-

Libinaki, R., et al. (2006). Comparison of the bioavailability of the novel alpha-tocopheryl phosphate mixture with alpha-tocopheryl acetate in rats. Journal of Pharmacy and Pharmacology. [Link]

Sources

- 1. In vitro comparison between α-tocopheryl acetate and α-tocopheryl phosphate against bacteria responsible of prosthetic and joint infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improvement by sodium dl-α-tocopheryl-6-O-phosphate treatment of moisture-retaining ability in stratum corneum through increased ceramide levels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to α-Tocopherol Phosphate Disodium Salt: Properties, Mechanisms, and Applications

Executive Summary

Alpha-Tocopherol (α-T), the most biologically active form of Vitamin E, is a cornerstone of antioxidant research, primarily limited by its lipophilic nature and instability. The development of alpha-Tocopherol Phosphate (α-TP), particularly its disodium salt, represents a significant advancement, transforming the parent molecule into a water-soluble, stable analogue.[1][2] This guide provides a comprehensive technical overview of α-Tocopherol Phosphate Disodium Salt, elucidating its physicochemical properties, synthesis, and complex biological mechanisms. We delve into its dual role as both a pro-vitamin E, which is hydrolyzed intracellularly to its active form, and as a signaling molecule in its own right, capable of modulating gene expression and key cellular pathways more potently than its parent compound.[3][4] This whitepaper details established experimental protocols for assessing its efficacy, outlines robust analytical methodologies for its quantification, and explores its applications in neuroprotection, dermatology, and advanced drug delivery, offering a critical resource for researchers and drug development professionals.

Introduction: Overcoming the Limitations of a Classic Antioxidant

The therapeutic potential of α-Tocopherol (α-T) as a potent, chain-breaking antioxidant that protects cell membranes from lipid peroxidation is well-established.[5] However, its profound hydrophobicity presents significant challenges in formulation and delivery, particularly for aqueous systems like intravenous solutions or topical gels, and limits its cellular uptake to pathways dependent on lipoprotein metabolism.[6][7]

The discovery of α-Tocopherol Phosphate (α-TP) as a naturally occurring, water-soluble form of Vitamin E in animal and plant tissues has opened new avenues for research and application.[8][9] By phosphorylating the hydroxyl group on the chromanol ring, the molecule's character is fundamentally altered.[9] The disodium salt form further enhances aqueous solubility and stability, creating a versatile compound for scientific investigation and therapeutic development.[7][10] This guide focuses on this commercially relevant and scientifically significant form of α-TP.

Physicochemical Profile and Synthesis

Core Chemical Properties

α-Tocopherol Phosphate Disodium Salt offers distinct advantages over its parent molecule, primarily stemming from its enhanced stability and solubility. These properties make it an ideal candidate for a wider range of formulation strategies.

| Property | Value | Source(s) |

| Chemical Name | (±)-α-Tocopherol phosphate disodium salt | [2] |

| Common Synonyms | TocP disodium, Vitamin E phosphate disodium | [11] |

| CAS Number | 60934-46-5 | [2][12] |

| Molecular Formula | C₂₉H₄₉O₅PNa₂ | [12] |

| Molecular Weight | 554.65 g/mol | [2][12] |

| Appearance | White to off-white powder | [7] |

| Solubility | Soluble in water; DMSO | [1][13] |

| Key Feature | Water-soluble, stable analogue of α-Tocopherol | [1][7] |

Rationale for Synthesis

The primary motivation for synthesizing α-TP disodium salt is to create a pro-vitamin that overcomes the delivery and stability issues of α-T. The phosphorylation masks the reactive hydroxyl group responsible for antioxidant activity, thereby preventing premature oxidation during storage and formulation.[7][14] The subsequent conversion to a disodium salt dramatically increases water solubility, enabling its use in aqueous-based systems and potentially altering its biological transport mechanisms.[10]

General Synthesis Workflow

The chemical synthesis of α-TP involves a multi-step process beginning with the phosphorylation of α-Tocopherol. This is followed by hydrolysis and neutralization to yield the stable disodium salt.

Caption: General workflow for the chemical synthesis of α-TP disodium salt.

Biological Fate and Multifaceted Mechanisms of Action

The biological activity of α-TP is complex, functioning both as a precursor to α-T and as an independent signaling molecule.

Cellular Uptake and Intracellular Conversion

Unlike α-T, which relies on lipoprotein carriers and receptors for cellular entry, the water-soluble nature of α-TP suggests a different transport mechanism.[6] Evidence points towards a carrier-mediated process, potentially involving members of the organic anion transporter (OAT) family.[9]

Once inside the cell, α-TP is readily hydrolyzed by intracellular phosphatases or esterases to release the biologically active α-Tocopherol.[3] This conversion is critical, as the phosphorylated form lacks direct free-radical scavenging ability due to the blocked chromanol hydroxyl group.[14] This intracellular activation ensures that the potent antioxidant is delivered directly to its site of action.

Caption: Contrasting cellular uptake pathways of α-TP and α-Tocopherol.

Intrinsic Signaling Activities of α-Tocopherol Phosphate

Emerging research indicates that α-TP is more than just a pro-drug. It possesses intrinsic biological activity, often demonstrating greater potency than α-T in modulating cellular functions.[9][14]

-

Gene Expression: Microarray studies have shown that α-TP regulates a broader range of genes than α-T, suggesting a distinct role in cellular signaling.[14]

-

Cell Proliferation and Signaling: α-TP has been shown to inhibit the proliferation of certain cell types and modulate key signaling pathways. In endothelial progenitor cells, for instance, it inhibits apoptosis and promotes migration by regulating the expression of Bcl-2, Akt, NF-κB, p38MAPK, and JNK.[1][11] This activity is crucial for its observed angiogenesis-promoting effects.[11][13]

Caption: Simplified signaling pathways modulated by α-Tocopherol Phosphate.

Research Applications & Experimental Protocols

The unique properties of α-TP disodium salt make it a valuable tool in various research fields, from neurobiology to dermatology.

Protocol: Assessing Neuroprotective Effects Against Oxidative Stress

This protocol is designed to validate the protective effects of α-TP against glutamate-induced cytotoxicity in primary neuronal cultures, a common model for excitotoxic and oxidative damage.[3]

Objective: To determine if pre-treatment with α-TP disodium salt can mitigate neuronal cell death induced by glutamate.

Methodology:

-

Cell Culture: Plate primary rat cortical neurons in 96-well plates and culture for 7-10 days to allow for maturation.

-

Pre-treatment: Replace culture medium with fresh medium containing α-TP disodium salt at various concentrations (e.g., 10, 50, 100 µM) or a vehicle control. Incubate for 24 hours.

-

Induction of Injury: Add glutamate to a final concentration of 50 µM to all wells except the negative control group. Incubate for another 24 hours.

-

Viability Assessment: Quantify cell viability using an MTT or LDH release assay.

-

MTT Assay: Measures mitochondrial activity in living cells.

-

LDH Assay: Measures lactate dehydrogenase released from damaged cells into the medium.

-

-

Data Analysis: Normalize viability data to the untreated control group. Compare the viability of glutamate-treated cells with and without α-TP pre-treatment using a one-way ANOVA with post-hoc tests.

Self-Validation: The protocol includes positive (glutamate alone) and negative (vehicle alone) controls to establish the window of injury and baseline viability. A dose-response curve for α-TP provides internal consistency.

Protocol: Endothelial Progenitor Cell (EPC) Migration Assay

This protocol assesses the pro-angiogenic potential of α-TP by measuring its effect on the migration of EPCs, a key step in the formation of new blood vessels.[1][11]

Objective: To quantify the effect of α-TP disodium salt on the migratory capacity of EPCs under ischemic/high-glucose conditions.

Methodology:

-

Cell Culture: Culture human EPCs in appropriate growth medium. For injury modeling, culture cells in high-glucose (e.g., 30 mM) and hypoxic (1% O₂) conditions for 24 hours.

-

Assay Setup: Use a transwell migration system (e.g., Boyden chamber) with an 8 µm pore size membrane.

-

Loading: Seed the cultured EPCs in the upper chamber in serum-free medium.

-

Chemoattraction: Fill the lower chamber with medium containing a chemoattractant (e.g., VEGF) and different concentrations of α-TP disodium salt (e.g., 50, 100, 200 µM) or a vehicle control.

-

Incubation: Incubate the plate for 4-6 hours to allow for cell migration.

-

Quantification:

-

Remove non-migrated cells from the top of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane with crystal violet or DAPI.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis: Compare the number of migrated cells in α-TP-treated groups to the vehicle control group.

Analytical Methodologies

Accurate quantification of α-TP is essential but cannot be achieved with standard assays for vitamin E, which often rely on acid or alkaline hydrolysis that α-TP is resistant to.[8]

Recommended Protocol: Quantification via HPLC-FLD

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is the most common and sensitive method for analyzing tocopherols and can be adapted for α-TP.[8][15]

Objective: To separate and quantify α-TP and its potential metabolite, α-T, in a biological matrix (e.g., plasma, cell lysate).

Methodology:

-

Sample Preparation (Extraction):

-

A new method is required to extract both the polar α-TP and the non-polar α-T from a single sample.[8]

-

To a 100 µL sample, add an internal standard (e.g., tocol).

-

Precipitate proteins with 200 µL of cold ethanol. Centrifuge to pellet debris.

-

Perform a liquid-liquid extraction. First, extract with hexane to recover α-T. Then, acidify the remaining aqueous layer and extract again with hexane/isopropanol to recover the protonated (less polar) α-TP.

-

Evaporate the solvent from both fractions under nitrogen and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of methanol, water, and an appropriate buffer.

-

Flow Rate: 1.0 mL/min.

-

Detector: Fluorescence Detector (FLD).

-

Wavelengths: Excitation at ~295 nm, Emission at ~330 nm.[15]

-

-

Quantification: Generate a standard curve using purified α-TP and α-T standards. Calculate the concentration in the sample based on the peak area relative to the standard curve and normalized to the internal standard.

Confirmatory Analysis: LC-MS/MS

For unequivocal identification and enhanced specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8] It allows for the precise determination of the parent ion and its characteristic fragment ions, confirming the identity of α-TP even in complex biological matrices.

Conclusion and Future Directions

α-Tocopherol Phosphate Disodium Salt is a highly versatile and promising molecule that effectively addresses the primary limitations of its parent compound, α-Tocopherol. Its water solubility, enhanced stability, and unique biological activities—both as a pro-vitamin and an independent signaling agent—position it as a valuable tool for researchers and a compelling candidate for therapeutic and cosmetic applications. Future research should focus on identifying the specific kinases and phosphatases that regulate its intracellular conversion, further elucidating its novel signaling pathways, and leveraging its properties to design next-generation drug delivery systems for a variety of clinical needs.

References

- α-Tocopherol phosph

- α-Tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse - PubMed.

- α-Tocopherol phosphate disodium (alpha-Tocopherol phosphate disodium) | Antioxidant Agent | MedChemExpress.

- α-Tocopherol phosphate disodium | Reactive Oxygen Species - TargetMol.

- (±)-α-Tocopherol phosphate disodium salt | CAS 60934-46-5 | SCBT.

- Cellular mechanisms of vitamin E uptake: relevance in alpha-tocopherol metabolism and potential implic

- (±)-a-Tocopherol phosphate disodium salt Sigma CAS No.60934-46-5 - MilliporeSigma.

- Vitamin E | Linus Pauling Institute | Oregon St

- Alpha-tocopheryl phosphate: a novel, n

- α-Tocopherol Phosph

- Full article: α-Tocopheryl Phosphate as a Bioactive Derivative of Vitamin E: A Review of the Liter

- distinguishing features of tocopheryl phosph

- Gene-Regul

- T8026 a-DL-Tocopherol Phosphate Disodium Salt (Vitamin E Acet

- (+/-)-ALPHA-TOCOPHEROL PHOSPHATE DISODIUM SALT | 60934-46-5 - ChemicalBook.

- α-Tocopherol and α-tocopheryl phosphate levels detected in foods.

- Tocopheryl Phosphate | Vitamin E: Chemistry and Nutritional Benefits | Books G

- alpha-tocopherol phosph

- α-Tocopherol phosphate (alpha-Tocopherol phosphate) | Antioxidant Agent | MedChemExpress.

- Chromatographic analysis of a-tocopherol and related compounds in various m

- Mechanism of a-tocopherol and a-tocopheryl phosphate action. Molecular...

- TOCOPHEROL PHOSPHATE ESTER SALT AND METHOD FOR PRODUCING SAME, AND EXTERNAL SKIN PREPARATION - European P

- α-Tocopherol transfer protein stimulates the secretion of α-tocopherol from a cultured liver cell line through a brefeldin A-insensitive p

- Analysis of Tocopherols and Tocotrienols by HPLC - AOCS.

- Quantitative analysis of alpha-tocopherol in plasma/serum using LC-FLD - Vitas Analytical Services.

- Vitamin E and the Role of Water-soluble α- Tocopheryl Phosph

- Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC.

- Recent Advances in the Application of Vitamin E TPGS for Drug Delivery - Theranostics.

- Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection - MDPI.

- WO2016186201A1 - Tocopherol phosphate ester salt and method for producing same, and external skin preparation - Google P

- Nanomaterials fusing with the skin: Alpha-tocopherol phosphate delivery into the viable epidermis to protect against ultraviolet radi

- (PDF)

Sources

- 1. α-Tocopherol phosphate | TargetMol [targetmol.com]

- 2. (±)-α-Tocopherol phosphate disodium salt | CAS 60934-46-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. α-Tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Vitamin E | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Cellular mechanisms of vitamin E uptake: relevance in alpha-tocopherol metabolism and potential implications for disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. watsonnoke.com [watsonnoke.com]

- 8. Alpha-tocopheryl phosphate: a novel, natural form of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. data.epo.org [data.epo.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. usbio.net [usbio.net]

- 13. α-Tocopherol phosphate disodium | Reactive Oxygen Species | TargetMol [targetmol.com]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. aocs.org [aocs.org]

Technical Deep Dive: Alpha-Tocopherol Phosphate Disodium Salt (TPNa)

Discovery, Synthesis, and Bio-Activation Mechanisms

Executive Summary

Alpha-Tocopherol Phosphate Disodium Salt (TPNa) represents a critical evolution in Vitamin E delivery. While endogenous

Scientific Rationale: The Phosphate Advantage

The primary challenge with native Vitamin E (

The Stability-Solubility Matrix

-

Oxidative Stability: The phenolic hydroxyl group on the chroman ring of

-tocopherol is the active site for radical scavenging but also the site of premature oxidation in formulation. Phosphorylation "caps" this reactive site, rendering the molecule redox-silent until activation. -

Amphiphilicity: Unlike the acetate ester (Tocopheryl Acetate), which remains highly lipophilic, the phosphate disodium salt introduces a high-charge density headgroup. This creates an amphiphilic structure capable of forming micelles and penetrating the stratum corneum more effectively than neutral lipids.

Chemical Synthesis: Protocol & Critical Parameters

The synthesis of TPNa is not a simple esterification; it requires precise control over the phosphorylation degree and the neutralization stoichiometry (the "a" value) to ensure solubility and purity.

Reaction Mechanism

The core reaction involves the phosphorylation of

Visualization: Synthesis Pathway

Caption: Step-wise chemical transformation from lipophilic precursor to hydrophilic salt via dichlorophosphate intermediate.

Detailed Experimental Protocol

Safety Note:

Step 1: Phosphorylation

-

Dissolve 1 eq. of

- -

Cool the system to 0–5°C to suppress side reactions.

-

Add 1.1–1.3 eq. of

dropwise. Pyridine (1.5 eq.) acts as an acid scavenger. -

Stir for 3–4 hours, allowing the temperature to rise to ambient (25°C).

-

Checkpoint: Monitor via TLC/HPLC for disappearance of starting material.

Step 2: Hydrolysis

-

Quench the reaction mixture slowly with ice-cold water/dilute acid (

). This converts the -

Separate the organic layer containing

-tocopherol phosphate (acid form). -

Wash the organic layer repeatedly with water to remove phosphoric acid byproducts.

Step 3: Critical Neutralization (The "a" Value) This is the most critical step for determining physicochemical properties. The patent literature (WO2016186201A1) defines the "a" value as the molar equivalent of alkali metal (Na) to Tocopherol Phosphate.

-

Target:

-

Procedure:

-

Titrate the organic layer with aqueous NaOH.

-

Solubility Control: If

(Monosodium), the product is turbid/insoluble. If -

Purification Window: Maintaining

allows the salt to remain soluble in organic solvents like Methyl tert-butyl ether (MTBE), facilitating crystallization and removal of impurities.[2] -

Once purified, the final pH can be adjusted to yield the full disodium salt (

) for maximum water solubility.

-

Step 4: Isolation

-

Evaporate solvent or crystallize from MTBE/Acetone.

-

Lyophilize to obtain a white, hygroscopic powder.

Physicochemical Characterization

The transformation from phenol to phosphate salt radically alters the physical profile.

| Property | Alpha-Tocopherol (Native) | TPNa (Disodium Salt) |

| Molecular Weight | 430.71 g/mol | 554.65 g/mol |

| Water Solubility | Insoluble (< 1 mg/L) | Soluble (> 20 g/L at pH 7) |

| LogP (Octanol/Water) | > 10 (Highly Lipophilic) | Amphiphilic (Forms Micelles) |

| Oxidative Stability | Low (Sensitive to Air/Light) | High (Redox Silent) |

| Physical Form | Viscous Oil | White Crystalline Powder |

| Bio-Conversion | Direct Activity | Requires Phosphatase Hydrolysis |

Biological Mechanism of Action

TPNa functions as a "Trojan Horse." It utilizes its water solubility to traverse aqueous environments (like the dermis or culture media) and is then locally activated by cellular enzymes.

The Activation Pathway

The conversion of TPNa to active Vitamin E is governed by Alkaline Phosphatase (ALP) , an enzyme ubiquitous in the epidermis and liver.

-

Penetration: TPNa penetrates the skin barrier more efficiently than acetate esters due to its amphiphilic nature.

-

Hydrolysis: Upon reaching the viable epidermis, ALP cleaves the phosphate group.

-

Release: Free

-tocopherol is released directly into the cell membrane environment. -

Signaling: Beyond antioxidant effects, the released

-tocopherol (and potentially the TP intermediate) modulates the PI3K/Akt pathway , influencing cell survival and gene expression.

Visualization: Bio-Activation Loop

Caption: Biological trajectory of TPNa from topical application to intracellular signaling modulation.

References

-

Gianello, R., et al. (2005). "Alpha-tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology and Medicine. Link

-

Showa Denko K.K.[1][3][4][5] (Resonac). "Tocopherol phosphate ester salt and method for producing same."[2] Patent WO2016186201A1. Link

-

Nishio, K., et al. (2011). "α-Tocopheryl phosphate: uptake, hydrolysis, and antioxidant action in cultured cells and mouse." Free Radical Biology and Medicine. Link

-

Zingg, J.M. (2018). "Water-Soluble Vitamin E—Tocopheryl Phosphate." Advances in Food and Nutrition Research. Link

-

Resonac (formerly Showa Denko). "TPNa™ Technical Datasheet." SpecialChem. Link

Sources

alpha-Tocopherol phosphate disodium salt vs alpha-Tocopherol

Technical Comparison: -Tocopherol Phosphate Disodium vs. -Tocopherol

From Antioxidant to Cell Signaling: A Physicochemical and Mechanistic Analysis[1]

Executive Summary: The "Prodrug vs. Active Molecule" Paradigm

In the landscape of lipophilic antioxidants,

This guide dissects the technical divergences between these two entities, providing validated protocols for their experimental application.

Physicochemical Divergence

The defining difference lies in the head group.

Table 1: Comparative Physicochemical Matrix

| Feature | ||

| CAS Number | 10191-40-0 (dl-form) | 60934-46-5 |

| Molecular Weight | 430.71 g/mol | 554.65 g/mol |

| Physical State | Viscous, pale yellow oil | White to off-white powder |

| Water Solubility | Insoluble (< 0.1 mg/L) | Soluble (> 10 mg/mL, forms micelles) |

| Solvent Compatibility | Ethanol, DMSO, Oils, Chloroform | Water, PBS, Aqueous Buffers |

| Oxidative Stability | Low (Sensitive to light/air) | High (Phosphate blocks phenoxyl radical formation) |

| Lipid Interaction | Buries deep in hydrophobic core | Intercalates at interface (Head group in aqueous phase) |

| Primary Function | Radical Scavenging (Antioxidant) | Gene Regulation / Signaling / Prodrug |

Visualization: Structural Logic & Amphipathicity

The following diagram illustrates the structural shift that enables TP's water solubility and unique membrane orientation.

Caption: Structural modification at the C6 position dictates the solubility profile and oxidative stability of the two vitamers.

Molecular Mechanisms: The CD36 Signaling Pathway[4]

While

Mechanism of Action[5][6][7]

- -T: Weakly inhibits CD36 protein expression; primarily acts by reducing the oxidation of LDL itself.

-

TP: Potently downregulates CD36 expression at the transcriptional level (mRNA) and inhibits the surface presentation of the receptor. This prevents foam cell formation even in the presence of oxLDL.

Caption: TP inhibits atherosclerosis mechanistically by downregulating CD36 gene expression, whereas α-T acts primarily as a chemical antioxidant.

Experimental Protocols: The "Equimolar Challenge"

A common error in comparative studies is dosing by mass (mg/mL) rather than molarity (

Protocol A: Preparation of Stock Solutions (Self-Validating)

Objective: Prepare 10 mM stock solutions for cell culture.

1.

-

Vehicle: Absolute Ethanol (EtOH) or DMSO. Note: DMSO is toxic to some primary cells >0.1%.

-

Calculation: Weigh 43.1 mg of

-T. -

Step 1: Dissolve in 10 mL of Absolute Ethanol. Vortex vigorously.

-

Validation: Solution must be clear yellow. If cloudy, sonicate.

-

Storage: Store at -20°C under Nitrogen/Argon. Critical:

-T oxidizes rapidly; use within 2 weeks.

2.

-

Vehicle: Sterile Distilled Water or PBS.

-

Calculation: Weigh 55.5 mg of TP.

-

Step 1: Dissolve in 10 mL of sterile water.

-

Validation: Solution should be clear and colorless. TP acts as a surfactant; excessive shaking may cause foaming.

-

Storage: Stable at 4°C for months.

Protocol B: In Vitro Cellular Uptake & Toxicity Assay

Context: Comparing uptake in HUVECs or Macrophages.

-

Seeding: Seed cells in 6-well plates (e.g.,

cells/well). Allow 24h adhesion. -

Treatment Preparation:

-

Dilute stocks into serum-free media to reach final concentration (e.g., 50

M). -

Control Group: Media + Vehicle (Water for TP arm; Ethanol for

-T arm). -

Equimolar Check: Ensure the final molar concentration of

-T and TP is identical, not the weight.

-

-

Incubation: Incubate for 24 hours.

-

Extraction:

-

Wash cells 3x with cold PBS.

-

Lyse cells.

-

Extraction Solvent: Hexane:Isopropanol (3:2 v/v). Note: TP is more polar; acidification (pH < 3) may be required to protonate the phosphate group for extraction into organic solvents if analyzing by GC-MS.

-

-

Analysis: HPLC with Electrochemical Detection (ECD) or UV (292 nm).

Pharmacokinetics: The Hydrolysis Debate

Does TP enter the bloodstream intact, or is it a prodrug?

-

The Prodrug Hypothesis: Intestinal alkaline phosphatases (ALP) hydrolyze TP into

-T before absorption. This makes TP an excellent "water-soluble delivery system" for Vitamin E. -

The Intact Absorption Hypothesis: Evidence suggests a portion of TP is absorbed intact via specific transporters (likely OATP), allowing it to circulate and exert unique signaling effects before eventual hydrolysis.

-

Bioavailability: TP generally shows higher bioavailability (

) than

Safety & Toxicology

-

-Tocopherol:

-

GRAS Status: Generally Recognized As Safe.

-

Toxicity: Very low. High doses (>1000 IU) may inhibit Vitamin K absorption (bleeding risk).

-

-

-Tocopherol Phosphate:

-

Acute Toxicity: LD50 > 10,000 mg/kg (Oral, Mice).

-

Irritation: Pure powder can be irritating to eyes/respiratory tract (pH of solution is neutral to slightly acidic depending on salt form).

-

Cytotoxicity: In vitro, TP can be cytotoxic at high concentrations (>100

M) due to detergent-like effects on cell membranes. Always perform an MTT assay to find the sub-toxic window for your specific cell line.

-

References

-

Gianello, R., et al. (2005). "

-Tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology and Medicine.[3] Link -

Muggli, R. (1994). "Physiological requirements of vitamin E as a function of polyunsaturated fatty acid intake." World Review of Nutrition and Dietetics. Link

-

Negis, Y., et al. (2007). "Molecular mechanism of alpha-tocopherol action in the inhibition of smooth muscle cell proliferation." BioFactors. Link

-

Ricciarelli, R., et al. (2000). "Vitamin E reduces the uptake of oxidized LDL by inhibiting CD36 scavenger receptor expression in cultured aortic smooth muscle cells."[4] Circulation. Link

-

Rezk, B. M., et al. (2004). "The extraordinary antioxidant activity of vitamin E phosphate." Biochimica et Biophysica Acta. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. data.epo.org [data.epo.org]

- 3. (±)-α-生育酚磷酸酯 二钠盐 water-soluble α-tocopherol analog | Sigma-Aldrich [sigmaaldrich.com]

- 4. Vitamin E reduces the uptake of oxidized LDL by inhibiting CD36 scavenger receptor expression in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Functions of Alpha-Tocopherol Phosphate Disodium Salt (TPNa)

Topic: Biological Functions of Alpha-Tocopherol Phosphate Disodium Salt Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Deep Dive into Mechanisms, Signaling, and Application

Executive Summary

Alpha-Tocopherol Phosphate Disodium Salt (TPNa) represents a paradigm shift in Vitamin E pharmacology. Unlike its lipophilic parent molecule,

This guide delineates the dual-phase functionality of TPNa:

-

Intact Signaling Molecule: Direct modulation of gene expression (CD36, SPT) and signal transduction (PI3K/Akt).

-

Pro-Vitamin Reservoir: Controlled release of

-T for chain-breaking antioxidant defense.

Molecular Characteristics & Physicochemical Advantage

The "Disodium Salt" formulation confers critical experimental and therapeutic advantages over standard tocopherols.

Solubility and Stability Profile

Standard

| Feature | Alpha-Tocopherol ( | TPNa (Disodium Salt) | Implication for Research |

| Solubility | Oil-soluble only | Water-soluble (>20 mg/mL) | Allows direct addition to aqueous cell media without DMSO/Ethanol carriers. |

| Oxidative Stability | Low (Rapid oxidation to quinones) | High (Phosphate blocks reactive -OH) | Long shelf-life; precise dosing in longitudinal studies. |

| Membrane Interaction | Embeds in hydrophobic core | Amphipathic (Surfactant-like) | Can interact with membrane surface receptors (e.g., CD36). |

Core Mechanism: The Dual-Phase Action

TPNa operates through two distinct temporal phases. Researchers must distinguish between effects caused by the intact molecule and those resulting from hydrolytic conversion.

Diagram: Metabolic Fate & Signaling Architecture

The following diagram illustrates the bifurcation of TPNa's biological activity.

Caption: TPNa acts directly on receptors (CD36) and gene transcription (SPT) before phosphatase-mediated conversion to antioxidant alpha-tocopherol.

Biological Function A: Dermatological & Barrier Repair

TPNa is not merely a moisturizer; it is a metabolic modulator of the stratum corneum.

Ceramide Synthesis via Serine Palmitoyltransferase (SPT)

The most critical non-antioxidant function of TPNa is the upregulation of Serine Palmitoyltransferase (SPT) . SPT is the rate-limiting enzyme in the de novo synthesis of ceramides.

-

Mechanism: TPNa treatment in keratinocytes increases intracellular Calcium (

) transients. -

Gene Regulation: This signaling cascade upregulates SPT mRNA, leading to increased production of Ceramide EOS and NP, essential for the "brick-and-mortar" skin barrier.

-

Differentiation: Concurrently, TPNa upregulates terminal differentiation markers: Involucrin (IVL) , Loricrin (LOR) , and Transglutaminase-1 (TGM1) .

Antimicrobial & Biofilm Inhibition

Unlike

-

Biofilm Disruption: The amphipathic, surfactant-like structure of intact TPNa destabilizes the bacterial membrane and prevents biofilm adhesion on substrates (e.g., titanium implants, skin).

Biological Function B: Anti-Atherosclerotic & Anti-Inflammatory

TPNa shows superior potency over

The CD36 Scavenger Receptor Pathway

CD36 is the primary receptor responsible for the uptake of oxidized LDL (oxLDL) by macrophages.

-

Inhibition: TPNa causes a rapid, dose-dependent decrease in cell-surface CD36 expression.

-

Mechanism: TPNa induces the internalization (endocytosis) of CD36, removing it from the surface and preventing oxLDL binding.

-

Result: Reduced lipid accumulation in macrophages and inhibition of foam cell formation.

Diagram: CD36 Downregulation Pathway

Caption: TPNa triggers internalization of surface CD36, effectively "hiding" the receptor from oxLDL and preventing inflammatory foam cell formation.[1][2]

Experimental Protocols

To ensure reproducibility, the following protocols utilize TPNa's water solubility and specific gene targets.

Preparation of TPNa Stock Solution

-

Reagent:

-Tocopherol Phosphate Disodium Salt (Purity >95%). -

Vehicle: Sterile distilled water or PBS (pH 7.4). Do not use DMSO (unnecessary and may confound membrane studies).

-

Stability: Stock solutions (100 mM) are stable at -20°C for 6 months.

-

Working Concentration: Typically 10–50

M for cell culture.

Protocol: Assessment of Ceramide Synthesis in Keratinocytes

Objective: Quantify SPT upregulation and ceramide production.

-

Cell Culture: Seed Human Epidermal Keratinocytes (HEKs) in Epilife medium containing 0.06 mM

. -

Treatment:

-

Control: Vehicle (PBS).

-

Experimental: TPNa (10

M, 25 -

Incubate for 24–48 hours.

-

-

Gene Expression (RT-qPCR):

-

Extract RNA using TRIzol/Column method.

-

Primer Targets:

-

SPTLC1 (Serine Palmitoyltransferase Long Chain Base Subunit 1).

-

IVL (Involucrin).

-

TGM1 (Transglutaminase 1).

-

-

Normalize to GAPDH or 18S rRNA.

-

-

Lipid Extraction (Optional Validation):

-

Extract lipids using Bligh & Dyer method.

-

Analyze via HPTLC or LC-MS/MS for Ceramide EOS/NP/AP levels.

-

Protocol: CD36 Surface Expression (Flow Cytometry)

Objective: Validate anti-atherosclerotic potential in THP-1 Monocytes.

-

Differentiation: Differentiate THP-1 monocytes to macrophages using PMA (100 nM) for 24 hours (optional, or use resting monocytes).

-

Treatment: Treat cells with TPNa (50

M) vs. -

Staining:

-

Wash cells with cold PBS + 1% BSA.

-

Incubate with FITC-conjugated anti-human CD36 antibody (Clone FA6-152) for 30 mins at 4°C.

-

-

Analysis: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry.

-

Expected Result: TPNa treatment should reduce CD36 surface MFI by 30–50% compared to control.

-

Comparative Data Analysis

| Biological Activity | Alpha-Tocopherol ( | TPNa (Disodium Salt) | Mechanism of Difference |

| Gene Regulation | Modest | High Potency | TPNa acts as a specific ligand for signaling pathways (PI3K/Akt). |

| CD36 Inhibition | Weak/Moderate | Strong | TPNa induces active internalization of the receptor. |

| Biofilm Inhibition | Low | High | Amphipathic structure disrupts bacterial membrane integrity. |

| Antioxidant (Direct) | Yes (Chain breaking) | No (Requires hydrolysis) | Phosphate group blocks the phenolic hydrogen until cleaved. |

| Skin Penetration | Limited (Lipophilic) | Enhanced | Amphipathic nature allows deeper epidermal penetration. |

References

-

Zingg, J. M., et al. (2010). "Modulation of gene expression by alpha-tocopherol and alpha-tocopheryl phosphate in THP-1 monocytes." Journal of Cellular Biochemistry.

-

Moriguchi, S., et al. (2012). "Improvement by sodium dl-α-tocopheryl-6-O-phosphate treatment of moisture-retaining ability in stratum corneum through increased ceramide levels."[3] Bioorganic & Medicinal Chemistry.

-

Rezk, B. M., et al. (2004). "The antioxidant activity of alpha-tocopheryl phosphate." BioFactors.

-

Negis, Y., et al. (2007). "Molecular mechanism of alpha-tocopheryl phosphate transport in macrophages." IUBMB Life.

-

Berdimis, S., et al. (2017). "In vitro comparison between α-tocopheryl acetate and α-tocopheryl phosphate against bacteria responsible of prosthetic and joint infections." International Journal of Immunopathology and Pharmacology.

Sources

- 1. Modulation of gene expression by α-tocopherol and α-tocopheryl phosphate in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gene-Regulatory Activity of α-Tocopherol [mdpi.com]

- 3. Improvement by sodium dl-α-tocopheryl-6-O-phosphate treatment of moisture-retaining ability in stratum corneum through increased ceramide levels - PubMed [pubmed.ncbi.nlm.nih.gov]

alpha-Tocopherol phosphate disodium salt chemical structure and stability

Technical Deep Dive: -Tocopherol Phosphate Disodium Salt (TPNa)

Chemical Architecture, Stability Mechanisms, and Bioactivation Protocols[1]

Executive Summary

1This guide analyzes the physicochemical stability of TPNa, delineates the enzymatic pathway required for its bioactivation, and provides validated protocols for quantification and hydrolysis assays.

Part 1: Chemical Architecture & Physicochemical Properties[1][2]

The fundamental limitation of free

TPNa addresses this by phosphorylating the C-6 hydroxyl group.[1] This modification serves two critical functions:

-

Oxidation Blockade: The phosphate group sterically and electronically protects the chroman ring, preventing antioxidant activity ex vivo.[1]

-

Amphipathicity: The introduction of a polar disodium phosphate head group (

) creates a surfactant-like structure with a lipophilic tail (phytyl chain) and a hydrophilic head.[1]

Comparative Physicochemical Profile[1][2]

| Property | Tocopheryl Acetate | TPNa (Phosphate Salt) | |

| CAS Number | 59-02-9 | 7695-91-2 | 60934-46-5 |

| Water Solubility | Insoluble (< 1 | Insoluble | Soluble (> 20 mg/mL) |

| LogP (Approx) | ~10.7 (Highly Lipophilic) | ~9.6 | ~4.5 (Amphipathic) |

| Oxidative Stability | Low (Rapid browning) | High | Very High |

| Bioactivation | None (Active form) | Hydrolysis (Esterase) | Hydrolysis (Phosphatase) |

Structural Visualization

The following diagram illustrates the amphipathic structure of TPNa, highlighting the phosphate "shield" that confers stability.

Caption: TPNa structure showing the phosphate head group responsible for water solubility and oxidation resistance.[1]

Part 2: Stability Profile

TPNa exhibits superior stability compared to its precursors.[1] In aqueous solutions, free

1. pH and Thermal Stability

TPNa is resistant to non-enzymatic hydrolysis.[1]

-

Acid/Alkaline Resistance: Unlike acetate esters which can hydrolyze in strong bases, the phosphate ester bond is robust across a pH range of 4.0 to 9.0.

-

Thermal Tolerance: Stable at processing temperatures up to 80°C for short durations (e.g., during formulation compounding).

2. Photostability

While the chroman ring absorbs UV light, the phosphate substitution significantly reduces the formation of quinone degradation products (the primary cause of discoloration in Vitamin E formulations).

Stability Logic Flow

Caption: Mechanism by which the phosphate group shields the molecule from environmental degradation factors.

Part 3: Bioactivation Mechanism[1][2]

TPNa is an "indirect" antioxidant.[1] It possesses no radical scavenging ability in its phosphorylated state.[1] Bioactivity is strictly dependent on enzymatic conversion in situ.[1]

The Conversion Pathway

Upon application (dermal) or ingestion, TPNa is hydrolyzed by Phosphatases (specifically Alkaline Phosphatase - ALP) present in the epidermal layer or intestinal brush border.[1]

1This conversion is the rate-limiting step, providing a "slow-release" mechanism that prevents the saturation of antioxidant defenses and ensures sustained delivery of Vitamin E.

Caption: Enzymatic hydrolysis pathway converting inactive TPNa into active Vitamin E.[1]

Part 4: Experimental Protocols

Protocol A: HPLC Quantification of TPNa

Objective: To quantify TPNa in a raw material or formulation without interference from free tocopherol.[1]

Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase: Isocratic mixture of Methanol:0.05M Phosphate Buffer (pH 3.5) [90:10 v/v].[1] Note: Acidic pH is crucial to suppress ionization of residual silanols and ensure sharp peak shape.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 286 nm (Specific absorption max for the phosphate ester).[1]

Procedure:

-

Sample Prep: Dissolve 10 mg TPNa in 10 mL of Mobile Phase. Sonicate for 5 minutes. Filter through 0.45 µm PTFE filter.[1]

-

Standard Curve: Prepare serial dilutions of TPNa reference standard (10 - 200 µg/mL).

-

Injection: Inject 10 µL. TPNa typically elutes earlier than

-tocopherol due to higher polarity.[1]

Protocol B: Enzymatic Hydrolysis Assay (Bioavailability Proxy)

Objective: To demonstrate that the TPNa in your formulation can be converted to active Vitamin E by biological enzymes.

Materials:

-

Alkaline Phosphatase (ALP) from bovine intestinal mucosa (Sigma-Aldrich).[1]

-

Reaction Buffer: Tris-HCl (pH 8.0).[1]

-

Detection: HPLC (as above) or Colorimetric assay for free tocopherol.[1]

Workflow:

-

Substrate Prep: Prepare a 1 mM solution of TPNa in Tris-HCl buffer.

-

Enzyme Addition: Add 10 Units of ALP to the solution.

-

Incubation: Incubate at 37°C in a water bath.

-

Sampling: Aliquot samples at T=0, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately add an equal volume of cold Ethanol to stop the reaction and precipitate the enzyme.[1]

-

Analysis: Centrifuge and analyze the supernatant via HPLC.

-

Success Metric: Decrease in TPNa peak area correlates with the appearance and increase of the

-tocopherol peak (retention time shift).[1]

-

References

-

Santa Cruz Biotechnology.(±)-

-Tocopherol phosphate disodium salt Product Data.[1][4][5] Retrieved from [1] -

Sigma-Aldrich.(±)-

-Tocopherol phosphate disodium salt Technical Information.[1][6] Retrieved from [1] -

Gianello, R., et al. (2005). "

-Tocopheryl phosphate: a novel, natural form of vitamin E." Free Radical Biology & Medicine.[1] (Contextualized via search results on bioactivity). -

Resonac (formerly Showa Denko). TPNa™ Technical Data Sheet.[1] (Industry standard reference for commercial TPNa).

-

National Institutes of Health (NIH). Vitamin E Fact Sheet for Health Professionals.[1] (General Vitamin E mechanism grounding).[1][7][8]

Sources

- 1. (±)-a-Tocopherol phosphate disodium salt Sigma CAS No.60934-46-5 [sigmaaldrich.com]

- 2. (+/-)-ALPHA-TOCOPHEROL PHOSPHATE DISODIUM SALT | 60934-46-5 [chemicalbook.com]

- 3. tainstruments.com [tainstruments.com]

- 4. (±)-α-Tocopherol phosphate disodium salt | CAS 60934-46-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. α-Tocopherol Phosphate Disodium Salt | CAS 90940-45-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. In vitro comparison between α-tocopheryl acetate and α-tocopheryl phosphate against bacteria responsible of prosthetic and joint infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ap.resonac.com [ap.resonac.com]

- 8. hilarispublisher.com [hilarispublisher.com]

Water-soluble vitamin E analog alpha-Tocopherol phosphate

Technical Guide: Alpha-Tocopherol Phosphate ( -TP)

Amphipathic Vector & Bioactive Signaling Molecule

Executive Summary: The "Water-Soluble" Paradox

Alpha-Tocopherol Phosphate (

Why this matters for drug development:

-

Solubility:

-TP forms stable aqueous dispersions and self-assembled vesicles without requiring synthetic surfactants, unlike the oil-soluble parent molecule. -

Dual-Mechanism: It acts as a pro-antioxidant (requiring enzymatic hydrolysis to become active against radicals) and a direct signaling molecule (modulating genes like CD36 independent of hydrolysis).

-

Bioavailability: It bypasses the obligate micellar absorption pathway of dietary Vitamin E, offering potential for rapid transmucosal uptake.

This guide dissects the physicochemical behavior, signaling pathways, and formulation protocols for

Physicochemical Architecture

The phosphate esterification at the C6-hydroxyl group of the chromanol ring fundamentally alters the molecule's behavior. Unlike

Table 1: Comparative Physicochemical Profile

| Feature | Impact on Application | ||

| Solubility (Water) | < 0.1 | > 2.5 mg/mL (as Disodium salt) | Allows aqueous formulation without co-solvents. |

| LogP (Octanol/Water) | ~10.7 (Highly Lipophilic) | ~4.5 (Amphipathic) | Enables self-assembly into vesicles/liposomes. |

| Oxidative Stability | Low (Rapidly oxidizes to quinone) | High (Phosphate blocks oxidation) | Excellent shelf-life; inactive as antioxidant until hydrolyzed. |

| Physical State | Viscous Oil | White/Off-white Powder | Easier handling and weighing in solid-dose forms. |

| Critical Packing Parameter | > 1 (Inverted micelles) | ~0.5 - 1 (Bilayer/Vesicle) | Can form stable liposomes (Tocophersomes). |

Molecular Mechanisms of Action[1]

To deploy

3.1 The Bifurcated Pathway

-

The Pro-Drug Route (Hydrolysis): The phosphate group protects the phenolic hydroxyl. For antioxidant activity, cellular phosphatases (e.g., Alkaline Phosphatase) must cleave the phosphate. This makes

-TP a "time-release" antioxidant. -

The Intrinsic Route (Signaling): Intact

-TP binds directly to scavenger receptors (CD36) and modulates gene expression more potently than

Visualization: The Dual-Path Mechanism

The following diagram illustrates the divergence between hydrolysis-dependent antioxidant effects and direct gene modulation.

Figure 1: The dual pharmacological fate of

Therapeutic Applications & Drug Delivery[1][2]

4.1 "Tocophersomes": Self-Assembling Vesicles

Because

-

Utility: Can encapsulate hydrophilic drugs in the core and hydrophobic drugs in the bilayer.

-

Advantage: Unlike PEGylated tocopherol (TPGS),

-TP vesicles are fully bioactive upon degradation, releasing Vitamin E rather than inert PEG.

4.2 Atherosclerosis & Inflammation

Research indicates

Experimental Protocols

As a scientist, reproducibility is your currency. The following protocols are designed to validate the material properties and bioactivity of

Protocol A: Preparation of

-TP Self-Assembled Vesicles

Use this protocol to create "Tocophersomes" for drug encapsulation.

Reagents:

Workflow Visualization:

Figure 2: Step-by-step workflow for generating nano-sized

Protocol B: Enzymatic Hydrolysis Assay

Use this to determine how fast your tissue model converts

-

Substrate Preparation: Dissolve

-TP to 100 -

Enzyme Addition: Add Alkaline Phosphatase (ALP) (e.g., 10 Units/mL) or Cell Lysate (e.g., THP-1 homogenate).

-

Incubation: Incubate at 37°C. Aliquot samples at t=0, 15, 30, 60, 120 min.

-

Quenching: Stop reaction with ice-cold Ethanol (1:1 v/v). This also solubilizes the released

-T. -

Analysis: Inject into HPLC (C18 column, Methanol/Water mobile phase).

-

Detection: Fluorescence (Ex 295nm / Em 330nm).

-

Success Metric: Disappearance of the

-TP peak (RT ~2 min) and appearance of the

-

References

-

Muzzalupo, R., & Tavano, L. (2015). Tocopherol prodrugs: Chemistry, hydrolysis and skin accumulation. International Journal of Pharmaceutics.

-

Negis, Y., et al. (2007). Molecular mechanisms of alpha-tocopherol phosphate: Inhibition of CD36 expression and foam cell formation. Free Radical Biology and Medicine.

-

Zingg, J. M. (2018). Vitamin E: A Role in Signal Transduction. Annual Review of Nutrition.

-

Libinaki, R., et al. (2006). Comparison of the oral bioavailability of alpha-tocopherol and alpha-tocopheryl phosphate. International Journal for Vitamin and Nutrition Research.

-

Rezk, B. M., et al. (2004). The extraordinary antioxidant activity of vitamin E phosphate. Biochimica et Biophysica Acta.

Sources

Preliminary In Vitro Characterization of Alpha-Tocopherol Phosphate Disodium (TP)

Topic: Preliminary In Vitro Studies of Alpha-Tocopherol Phosphate Disodium Salt Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Drug Development Scientists

Executive Summary

Alpha-Tocopherol Phosphate Disodium (TP) represents a significant evolution in vitamin E pharmacokinetics. Unlike the hydrophobic parent molecule

This guide outlines the core in vitro methodologies required to validate TP’s efficacy, focusing on its superior solubility, distinct signaling pathways (PI3K/Akt/VEGF), and anti-atherosclerotic potential via the inhibition of foam cell formation.

Module 1: Physicochemical Rationale & Bioavailability

The Amphipathic Advantage

Standard

Key Differentiator: In THP-1 monocytes, TP demonstrates distinct gene modulation profiles compared to T, suggesting it does not merely act as a provitamin but binds directly to surface receptors like CD36 to trigger intracellular signaling cascades [1].

Cytotoxicity & Viability Profiling

Before efficacy studies, the therapeutic window must be established. TP generally inhibits proliferation in vascular smooth muscle cells (VSMC) and monocytes at concentrations lower than T, indicating higher potency.

Table 1: Comparative Viability Trends (THP-1 Cells)

| Compound | Concentration Range | Effect on Proliferation | Mechanism |

| 10–100 | Slight Increase / Neutral | Antioxidant protection | |

| TP Disodium | 10–50 | Inhibition | CD36 modulation, PI3K pathway activation |

| Vehicle (Control) | N/A | Baseline | N/A |

Module 2: The CD36 Atherosclerosis Axis

The most critical therapeutic application of TP in vitro is the prevention of foam cell formation—the hallmark of early atherosclerosis. TP inhibits the uptake of oxidized LDL (oxLDL) by downregulating the scavenger receptor CD36.[1]

Mechanism of Action[1][2][3]

-

Direct Interaction: TP binds to the extracellular domain of CD36.

-

Internalization: This binding triggers the internalization of CD36, removing it from the cell surface.

-

Gene Downregulation: TP suppresses CD36 mRNA expression via PPAR-

modulation. -

Outcome: Reduced oxLDL influx prevents the transformation of macrophages into lipid-laden foam cells [2][3].

Visualization: TP Signaling Pathway

The following diagram illustrates the divergent pathways where TP acts as both an inhibitor of lipid uptake and an inducer of angiogenesis via VEGF.

Figure 1: Divergent signaling of TP. It inhibits oxLDL uptake (Anti-Atherosclerotic) while simultaneously activating the PI3K/Akt axis to induce VEGF (Angiogenic/Survival).

Module 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: CD36 Surface Expression (Flow Cytometry)

Objective: Quantify the reduction of surface CD36 on THP-1 monocytes following TP treatment.

-

Cell Preparation: Culture THP-1 monocytes in RPMI-1640 + 10% FBS. Differentiate into macrophages using PMA (100 nM) for 24 hours if studying macrophage phenotype.

-

Treatment:

-

Control: Vehicle only (media or <0.1% ethanol).

-

Test: TP Disodium (10, 25, 50

M). -

Comparator:

-Tocopherol (50ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Incubation: 18–24 hours at 37°C.

-

-

Staining:

-

Harvest cells (scrape gently or use accutase; avoid trypsin as it cleaves receptors).

-

Wash with cold PBS + 1% BSA.

-

Incubate with Anti-CD36 FITC-conjugated antibody (Clone FA6-152 is standard) for 30 mins at 4°C in dark.

-

Isotype Control: Mouse IgM/IgG-FITC.

-

-

Acquisition: Analyze on flow cytometer (e.g., BD FACSCanto). Gate on live singlets.

-

Validation: TP should show a dose-dependent left-shift in Mean Fluorescence Intensity (MFI) compared to Control [1][4].

Protocol B: Foam Cell Inhibition Assay (oxLDL Uptake)

Objective: Functional validation of TP efficacy by measuring lipid load.

Workflow Diagram:

Figure 2: Step-by-step workflow for assessing inhibition of foam cell formation.

Detailed Steps:

-

Differentiation: Seed THP-1 cells in 6-well plates; differentiate with PMA.

-

Pre-incubation: Treat cells with TP (25–50

M) for 16 hours.-

Note: TP must be added before oxLDL to downregulate the receptor.

-

-

Uptake Challenge: Add DiI-labeled oxidized LDL (DiI-oxLDL) at 5

g/mL. Incubate for 4 hours at 37°C. -

Wash: Rinse 3x with cold PBS to remove unbound LDL.

-

Quantification:

-

Qualitative: Image via fluorescence microscopy (Red channel). Foam cells will appear as bright red lipid-laden clusters.

-

Quantitative: Lyse cells in isopropanol and read fluorescence (Ex 514 nm / Em 550 nm) or analyze via Flow Cytometry.

-

-

Expected Result: TP treatment should reduce fluorescence signal by >40% compared to untreated controls [2][4].

References

-

Zingg, J. M., et al. (2010).[2] "Modulation of gene expression by α-tocopherol and α-tocopheryl phosphate in THP-1 monocytes." Free Radical Biology and Medicine.

-

Munteanu, A., et al. (2004).[3] "Modulation of cell proliferation and gene expression by alpha-tocopheryl phosphates: relevance to atherosclerosis and inflammation."[2][3] Annals of the New York Academy of Sciences.

-

Ricciarelli, R., et al. (2000). "Vitamin E reduces the uptake of oxidized LDL by inhibiting CD36 scavenger receptor expression in cultured aortic smooth muscle cells."[1] Circulation.

-

Teupser, D., et al. (2001). "Alpha-tocopherol decreases CD36 expression in human monocyte-derived macrophages."[4] Journal of Lipid Research.

-

Abcam. "MTT assay protocol." Abcam Technical Guide.

Sources

- 1. Vitamin E reduces the uptake of oxidized LDL by inhibiting CD36 scavenger receptor expression in cultured aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of gene expression by α-tocopherol and α-tocopheryl phosphate in THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of cell proliferation and gene expression by alpha-tocopheryl phosphates: relevance to atherosclerosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-tocopherol decreases CD36 expression in human monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to α-Tocopherol Phosphate Disodium Salt: From Physicochemical Properties to Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Water-Soluble Vitamin E Analog

Alpha-Tocopherol (α-T), the most biologically active form of Vitamin E, has long been recognized for its potent antioxidant properties. However, its lipophilic nature presents significant challenges in formulation and delivery, particularly for aqueous-based systems. Enter α-Tocopherol Phosphate (α-TP), a water-soluble derivative that not only overcomes the solubility limitations of its parent compound but also exhibits a unique and multifaceted biological activity profile. This technical guide provides a comprehensive overview of α-Tocopherol Phosphate Disodium Salt, from its fundamental physicochemical characteristics to its intricate mechanisms of action and its burgeoning applications in research, drug development, and advanced cosmetics. As a phosphorylated form of α-T, α-TP is emerging as a critical molecule of interest, demonstrating activities beyond simple antioxidant effects, including the modulation of key cellular signaling pathways and gene expression.[1] This guide is designed to be an essential resource for researchers and professionals seeking to harness the full potential of this intriguing compound.

Physicochemical Properties: A Foundation for Formulation and Application

The defining characteristic of α-Tocopherol Phosphate Disodium Salt is its enhanced water solubility compared to α-Tocopherol. This property is conferred by the hydrophilic phosphate group, which is salified with two sodium ions. This alteration fundamentally changes its behavior in solution and is a key consideration for its formulation into various delivery systems.

| Property | Value | References |

| CAS Number | 60934-46-5 (for the racemic mixture) | [2][3][4] |

| Molecular Weight | 554.65 g/mol | [2][4][5][6] |

| Molecular Formula | C₂₉H₄₉Na₂O₅P | [3][4][5][6] |

| Appearance | White to off-white powder | [7] |

| Solubility | Water-soluble | [2] |

| Storage Temperature | 2-8°C | [7] |

Synthesis and Characterization: From Precursors to Purified Compound

The synthesis of α-Tocopherol Phosphate Disodium Salt is a multi-step process that begins with the phosphorylation of α-Tocopherol. While various proprietary methods exist, a general and widely referenced approach involves the reaction of α-Tocopherol with a phosphorylating agent.

General Synthesis Protocol:

A common synthetic route involves the reaction of α-Tocopherol with a phosphorylating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid.[8] The reaction is typically carried out in an inert solvent. The resulting α-Tocopherol Phosphate is then neutralized with a sodium base, such as sodium hydroxide, to form the disodium salt. Purification is often achieved through crystallization or chromatographic techniques to yield a high-purity powder.

Analytical Characterization:

Ensuring the identity and purity of α-Tocopherol Phosphate Disodium Salt is critical for its application in research and product development. A combination of analytical techniques is employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of α-Tocopherol Phosphate and for its quantification in various matrices.

-

Protocol: HPLC-UV Analysis of α-Tocopherol Phosphate

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is typically employed. For instance, a mobile phase of methanol and water (99:1, v/v) has been used for the analysis of tocopherols.[7]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection is commonly set at a wavelength where the chromanol ring of the tocopherol moiety absorbs, typically around 285-295 nm.[9]

-

Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

-

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS or LC-MS/MS), mass spectrometry provides definitive identification and highly sensitive quantification of α-Tocopherol Phosphate.

-

Protocol: LC-MS/MS Analysis of α-Tocopherol Phosphate

-

Chromatography: Utilize an HPLC or UPLC system with a C18 or other suitable column for separation.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often effective for detecting the phosphate group.

-

Mass Analysis: A triple quadrupole mass spectrometer is commonly used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for α-Tocopherol Phosphate are monitored for quantification.

-

Internal Standard: The use of a stable isotope-labeled internal standard is recommended for accurate quantification in complex matrices.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of α-Tocopherol Phosphate.

-

Protocol: NMR Characterization of α-Tocopherol Phosphate

-

Sample Preparation: Dissolve a sufficient amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of the tocopherol backbone and the absence of the phenolic proton.

-

¹³C NMR: Offers detailed information about the carbon skeleton of the molecule.

-

³¹P NMR: This is a crucial experiment for confirming the presence and chemical environment of the phosphate group. A distinct signal in the ³¹P NMR spectrum is a key identifier for α-Tocopherol Phosphate.

-

Mechanism of Action: Beyond Antioxidant Activity

While the antioxidant properties of the parent α-Tocopherol are well-established, α-Tocopherol Phosphate exhibits a more complex mechanism of action, functioning as a signaling molecule that modulates various cellular processes.[10][11] Unlike α-Tocopherol, which directly scavenges free radicals, the phosphate group in α-TP blocks the hydroxyl group responsible for this activity.[1] Instead, α-TP influences cell behavior through its interaction with cell surface receptors and intracellular signaling cascades.

One of the key pathways modulated by α-Tocopherol Phosphate is the PI3K/Akt pathway , which is central to cell survival, proliferation, and angiogenesis.[8] Studies have shown that α-TP can activate Akt, a serine/threonine kinase, leading to downstream effects that promote cell survival and inhibit apoptosis.[12]

Applications in Research and Development

The unique properties of α-Tocopherol Phosphate Disodium Salt have led to its investigation and application in a variety of research and development areas.

Cell Culture and In Vitro Studies:

Its water solubility makes it an ideal compound for cell culture experiments, where it can be easily incorporated into aqueous media. It is frequently used to study cellular responses to oxidative stress, inflammatory processes, and signaling pathway modulation.

-

Protocol: In Vitro Antioxidant Capacity Assessment (DPPH Assay)

-

Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare a series of concentrations of α-Tocopherol Phosphate Disodium Salt in a suitable buffer.

-

Reaction: In a 96-well plate, mix the α-Tocopherol Phosphate solutions with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The antioxidant capacity is determined by the decrease in absorbance of the DPPH solution, indicating its reduction by the antioxidant. The results are often expressed as the concentration of the sample required to scavenge 50% of the DPPH radicals (IC50).

-

Drug Development and Delivery:

In drug development, α-Tocopherol Phosphate is being explored as a therapeutic agent for conditions associated with oxidative stress and inflammation. Its ability to modulate signaling pathways also opens up possibilities for its use in cancer research and therapy.[1] Furthermore, its amphiphilic nature makes it a potential component in drug delivery systems, such as liposomes and nanoemulsions, to enhance the solubility and bioavailability of other therapeutic agents.

Cosmetics and Dermatology:

The cosmetic industry has shown significant interest in α-Tocopherol Phosphate for its potential benefits in skin health. Its water solubility allows for its incorporation into a wide range of cosmetic formulations, including serums, lotions, and creams. It is purported to offer protection against UV-induced skin damage, reduce inflammation, and improve skin hydration.

-

Protocol: Formulation of a Topical Serum with α-Tocopherol Phosphate

-

Aqueous Phase Preparation: In a beaker, combine distilled water, a humectant (e.g., glycerin or hyaluronic acid), and a chelating agent (e.g., disodium EDTA). Heat gently to dissolve all solids.

-

Active Ingredient Incorporation: Once the aqueous phase has cooled to below 40°C, add the α-Tocopherol Phosphate Disodium Salt and stir until fully dissolved.

-

Thickening: Slowly add a gelling agent (e.g., xanthan gum or carbomer) while stirring continuously until the desired viscosity is achieved. If using a carbomer, neutralization with a base (e.g., triethanolamine) will be required to form the gel.

-

Preservation: Add a broad-spectrum preservative system to ensure the stability of the formulation.

-

pH Adjustment: Adjust the final pH of the serum to be within a skin-friendly range (typically 5.0-6.0).

-

Final Mixing and Packaging: Mix the serum thoroughly and package it in an airtight and light-protective container.

-

Regulatory Landscape

The regulatory status of α-Tocopherol Phosphate Disodium Salt can vary depending on its intended use and the geographical region.

-